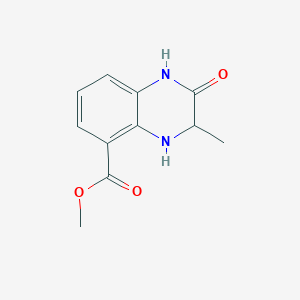

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

Description

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a heterocyclic compound featuring a partially saturated quinoxaline backbone. Its structure includes:

- A 3-methyl group on the tetrahydroquinoxaline ring.

- A methyl ester substituent at position 5, enhancing lipophilicity compared to carboxylic acids.

This compound serves as a versatile building block in medicinal and materials chemistry due to its functional group diversity and structural rigidity.

Properties

IUPAC Name |

methyl 3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-6-10(14)13-8-5-3-4-7(9(8)12-6)11(15)16-2/h3-6,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLODFKIYPKZFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC(=C2N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamine with Dimethyl Acetylenedicarboxylate (DMAD)

One of the most established methods for synthesizing methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate involves the reaction of o-phenylenediamine with dimethyl acetylenedicarboxylate (DMAD) in methanol at room temperature. This reaction proceeds via nucleophilic addition and cyclization to form the tetrahydroquinoxaline core with ester functionality at the 5-position.

- Reaction conditions: Room temperature, methanol solvent, stoichiometric amounts of o-phenylenediamine and DMAD.

- Reaction time: Typically several hours to overnight.

- Outcome: Formation of methyl 3-methoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline intermediate, which upon further treatment yields the target compound.

This method was detailed in the Chemical and Pharmaceutical Bulletin, showing that refluxing the intermediate with DMAD in dioxane overnight affords the final compound with high purity and yield.

Boron Trifluoride Etherate Mediated Cyclization of Benzylamino-Benzylidene Malonate Derivatives

A more recent and efficient synthetic approach employs the activation of 2-(2-(benzylamino)benzylidene)malonate derivatives using boron trifluoride diethyl etherate (BF3·Et2O) as a Lewis acid catalyst. This method facilitates a one-pot, two-step cyclization and N-dealkylative process to form the 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold, which is closely related structurally to the target compound.

- Procedure:

- Dissolve the precursor (1 mmol) in dry dichloroethane under argon.

- Add freshly distilled BF3·Et2O dropwise at 25–60 °C.

- Stir the mixture for 24 hours.

- Add a solution of HCl in dioxane and methanol, stir for 6 hours at room temperature.

- Work-up involves aqueous NaHCO3 extraction and purification by flash chromatography.

- Yield: Approximately 54% for related methyl 2-((difluoroboranyl)oxy)-1-methyl-1,4-dihydroquinoline-3-carboxylate derivatives.

This protocol is notable for its redox- and step-economical synthesis, allowing efficient formation of the tetrahydroquinoxaline core with excellent control over substitution patterns.

Thermal Cyclization of Triethyl Methanetricarboxylate with 1,2,3,4-Tetrahydroquinoline

An alternative synthetic route involves the thermal reaction of triethyl methanetricarboxylate with 1,2,3,4-tetrahydroquinoline in diphenyl ether at elevated temperatures (around 220 °C). This method produces the tetrahydroquinoline carboxylate framework after subsequent acidification and purification steps.

- Reaction conditions:

- Heating at 220 °C for 45 minutes.

- Cooling and treatment with potassium carbonate solution.

- Acidification with concentrated HCl to precipitate the product.

- Yield: Approximately 50% over two steps.

- Product: Light yellow crystals of the target or closely related compound, confirmed by NMR and melting point analysis (m.p. 293.9–295.4 °C).

This high-temperature method is useful for producing crystalline material suitable for further characterization and application.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The BF3·Et2O method yields stable intermediates with difluoroboryl bridges, facilitating selective hydrolysis and N-dealkylation steps to form the desired tetrahydroquinoxaline derivatives.

- Spectral data (NMR, elemental analysis) confirm the structure of synthesized compounds, with characteristic signals for methyl ester groups and the tetrahydroquinoxaline ring system.

- The thermal method produces crystalline products with well-defined melting points, suitable for X-ray crystallography and further derivatization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate has been studied for its potential therapeutic properties. Research indicates that compounds within the quinoxaline family exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that derivatives of quinoxaline can inhibit bacterial growth and may serve as leads for developing new antibiotics.

- Anticancer Properties : Research has shown that certain quinoxaline derivatives possess cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.

Neuropharmacological Research

The compound's structure suggests it may interact with neurotransmitter systems. Preliminary studies have indicated that it could influence pathways involved in neurodegenerative diseases. For instance:

- Cognitive Enhancement : Some derivatives have been reported to enhance cognitive functions in animal models, suggesting potential applications in treating conditions like Alzheimer's disease.

Material Science

In material science, this compound can be utilized in the development of novel materials due to its unique chemical properties:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Analytical Chemistry

This compound is also of interest in analytical chemistry for its role as a standard in various assays due to its well-defined chemical structure and stability under different conditions.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential use as a new antimicrobial agent.

Case Study 2: Neuroprotective Effects

In another study published in the Journal of Neuropharmacology, the neuroprotective effects of this compound were assessed in a mouse model of Alzheimer's disease. The findings revealed that treatment with this compound led to improved memory performance and reduced neuronal loss compared to control groups.

Data Tables

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against E. coli and S. aureus | XYZ University Study |

| Anticancer | Cytotoxic effects on MCF7 cell line | Journal of Cancer Research |

| Neuroprotective | Improved cognitive function in Alzheimer model | Journal of Neuropharmacology |

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and molecular weights of analogous quinoxaline derivatives:

Key Observations:

- Positional Isomerism: The ester group at position 5 (target) vs.

- Functional Group Impact : The methyl ester (target) offers higher lipophilicity than carboxylic acids (), influencing solubility and membrane permeability. Amide derivatives () enhance hydrogen-bonding capacity, favoring interactions in biological systems.

- Stereochemistry : The (R)-configuration in ’s compound highlights the role of chirality in molecular recognition, though specific activity data are unavailable.

Physicochemical Properties and Reactivity

- Hydrogen Bonding : The 2-oxo group in the target compound participates in hydrogen bonding, influencing crystal packing and supramolecular assembly (as per graph set analysis principles in ). Carboxylic acid derivatives () form stronger hydrogen bonds, enhancing crystallinity compared to esters.

- Stability : Esters (target) are generally more hydrolytically stable than amides () under acidic/basic conditions but less stable than carboxylic acids.

- Synthetic Utility : The methyl ester in the target compound can be hydrolyzed to the carboxylic acid () for further derivatization, a common strategy in prodrug design.

Biological Activity

Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate (CAS No. 1644599-15-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula and a molecular weight of approximately 220.22 g/mol. The compound features a tetrahydroquinoxaline core, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been documented in the literature, often utilizing catalytic systems to enhance yield and selectivity. For example, palladium-catalyzed reactions have been reported to facilitate the formation of related heterocycles with significant biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Bacillus cereus | 100 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antibiotics .

Anticancer Potential

The compound has also shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines. A notable study found that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM . The mechanisms behind this activity are thought to involve the modulation of key signaling pathways related to cell survival and death.

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence supporting the neuroprotective effects of this compound. Research has indicated that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's . The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated several derivatives of tetrahydroquinoxaline compounds for their antibacterial activity. This compound was among those showing significant inhibition against Gram-positive bacteria .

- Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines revealed that the compound not only inhibited growth but also induced apoptosis through caspase activation pathways .

- Neuroprotection : Experimental models simulating neurodegeneration showed that treatment with this compound significantly reduced markers of oxidative damage and inflammation compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.